Big ET-1 (1-38) (humain)

Vue d'ensemble

Description

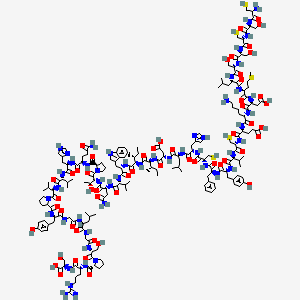

Big Endothelin-1 (1-38) (human) is a peptide consisting of 38 amino acids. It is the precursor of Endothelin-1, a potent vasoconstrictor involved in various physiological and pathological processes. Big Endothelin-1 is cleaved by endothelin-converting enzyme-1 to produce the mature Endothelin-1 peptide .

Applications De Recherche Scientifique

Big Endothelin-1 is widely used in scientific research due to its role as a precursor to Endothelin-1. Its applications include:

Cardiovascular Research: Investigating the role of Endothelin-1 in vasoconstriction and blood pressure regulation.

Cancer Research: Studying the involvement of Endothelin-1 in tumor progression and metastasis.

Neuroscience: Exploring the effects of Endothelin-1 on neural activity and neurodegenerative diseases.

Pharmacology: Developing endothelin receptor antagonists for therapeutic applications.

Mécanisme D'action

Target of Action

Big ET-1 (1-38), the human variant, is the precursor of Endothelin-1 (ET-1), a potent vasopressor peptide . ET-1 and its isoforms (ET-2 and ET-3) exert their effects through two types of G protein-coupled receptors, namely Endothelin receptor type A (ETAR) and Endothelin receptor type B (ETBR) . These receptors are present throughout the body, representing the primary targets of Big ET-1 (1-38) .

Mode of Action

Big ET-1 (1-38) is cleaved by Endothelin converting enzyme-1 (ECE-1) to form the mature peptide, ET-1 . ET-1 can act on ETAR and ETBR with equal affinity, whereas ET-3 has a lower affinity for ETAR . ET-1 is the most potent vasoconstrictor in the human cardiovascular system and has remarkably long-lasting actions .

Biochemical Pathways

The biological precursor of ET-1 is Big ET-1 or proendothelin-1, a 38-amino acid peptide converted to ET-1 under the activity of the endothelin-converting enzyme . ET-1 can also act on ETBR on endothelial cells (ECs), also via an increase in intracellular calcium concentration, to stimulate the release of vasodilators such as nitric oxide (NO) and prostaglandin I2 (PGI2) via endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), respectively .

Pharmacokinetics

The pharmacokinetics of Big ET-1 (1-38) is characterized by its conversion to ET-1 via the action of ECE-1 . It has been reported that plasma Big ET-1 has a longer half-life and is easier to be detected . This suggests that Big ET-1 (1-38) may have a significant impact on bioavailability due to its longer presence in the bloodstream.

Result of Action

The action of Big ET-1 (1-38) results in potent and long-lasting vasoconstriction effects, contributing to the regulation of vascular tone . It plays a crucial role in various physiological functions and is implicated in the pathogenesis of several diseases, including hypertension, vascular spasm, and atherosclerosis .

Action Environment

The action, efficacy, and stability of Big ET-1 (1-38) can be influenced by various environmental factors. For instance, the presence of ECE-1 is crucial for the conversion of Big ET-1 (1-38) to ET-1 . Additionally, the levels of ETAR and ETBR, the primary targets of ET-1, can also affect the action of Big ET-1 (1-38)

Orientations Futures

Translational research over the last 5 years has reignited interest in the ET system as a therapeutic target across the spectrum of cardiovascular diseases including resistant hypertension, microvascular angina and post-coronavirus disease 2019 conditions . Notable developments include approval of a new ETA receptor antagonist and, intriguingly, combining the actions of ETA and an angiotensin II type 1 receptor antagonist within the same novel small molecule . These new therapeutic strategies have the potential to dramatically widen the scope of indications targeting the ET-1 pathway .

Analyse Biochimique

Biochemical Properties

Big ET-1 is processed by a furin-type proprotein convertase to the inactive intermediate . The conversion of Big ET-1 to ET-1 involves the endothelin-converting enzyme (ECE) . The interaction of Big ET-1 with ECE is crucial for the production of ET-1, which then interacts with various proteins and enzymes to exert its effects .

Cellular Effects

Big ET-1 has significant effects on various types of cells and cellular processes. It has been found elevated in patients with invasive or in situ carcinoma . It has been suggested to participate in breast cancer development and progression . In the vasculature, ET-1, which is derived from Big ET-1, is important for vasoconstriction and the control of vascular tone .

Molecular Mechanism

The molecular mechanism of Big ET-1 involves its conversion to ET-1 by the endothelin-converting enzyme (ECE) . ET-1 then exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Big ET-1 can change over time. For instance, Big ET-1 levels were found to be significantly higher in patients with invasive or in situ carcinoma compared to healthy controls . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Metabolic Pathways

Big ET-1 is involved in the endothelin system, a metabolic pathway that includes the three peptide hormones (ET-1, ET-2, and ET-3), their G protein-coupled receptors, and the enzymes of endothelin biosynthesis (endothelin-converting enzyme, ECE) and degradation (neprilysin) .

Transport and Distribution

It is known that the conversion of Big ET-1 to ET-1 involves the endothelin-converting enzyme (ECE), suggesting that this process may play a role in the transport and distribution of Big ET-1 .

Subcellular Localization

It is known that both ET-1 and ECE-1a, which is involved in the conversion of Big ET-1 to ET-1, are found in the nuclear compartment in native endothelial cells . This suggests that Big ET-1 may also have a nuclear localization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Big Endothelin-1 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: High-yield production of Big Endothelin-1 can be achieved through recombinant DNA technology. This involves the expression of the peptide in Escherichia coli, followed by purification using chromatographic techniques. Chemical modification and proteolysis of fusion proteins are also employed to enhance yield .

Analyse Des Réactions Chimiques

Types of Reactions: Big Endothelin-1 undergoes proteolytic cleavage by endothelin-converting enzyme-1 to produce Endothelin-1. This reaction is crucial for its biological activity .

Common Reagents and Conditions:

Proteolytic Cleavage: Endothelin-converting enzyme-1 is the primary enzyme involved in the cleavage of Big Endothelin-1.

Reaction Conditions: The cleavage typically occurs under physiological conditions, including appropriate pH and temperature.

Major Products:

Propriétés

IUPAC Name |

(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R,3R)-1-[(2R)-2-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[2-[[(2R)-1-[[2-[[1-[[2-[[(2R)-1-[(2R)-2-[[(2R)-5-carbamimidamido-1-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[(2-amino-3-sulfanylpropanoyl)amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C189H287N49O55S5/c1-21-97(17)150(183(287)220-122(68-103-74-199-110-37-27-26-36-108(103)110)167(271)229-146(93(9)10)181(285)221-125(71-140(193)248)169(273)235-152(99(19)244)187(291)238-60-33-41-137(238)178(282)210-113(51-53-139(192)247)158(262)214-124(70-105-76-197-89-203-105)168(272)230-148(95(13)14)182(286)232-149(96(15)16)186(290)237-59-32-42-138(237)179(283)218-119(66-101-43-47-106(245)48-44-101)155(259)201-77-141(249)204-116(62-90(3)4)154(258)200-78-142(250)205-131(82-242)185(289)236-58-31-40-136(236)177(281)209-112(39-30-57-198-189(194)195)157(261)225-132(83-243)188(292)293)234-184(288)151(98(18)22-2)233-170(274)127(73-145(255)256)217-162(266)118(64-92(7)8)211-165(269)123(69-104-75-196-88-202-104)215-174(278)133(85-295)227-164(268)120(65-100-34-24-23-25-35-100)213-163(267)121(67-102-45-49-107(246)50-46-102)219-180(284)147(94(11)12)231-176(280)135(87-297)226-159(263)114(52-54-143(251)252)207-156(260)111(38-28-29-56-190)206-166(270)126(72-144(253)254)216-160(264)115(55-61-298-20)208-161(265)117(63-91(5)6)212-171(275)129(80-240)223-172(276)130(81-241)224-175(279)134(86-296)228-173(277)128(79-239)222-153(257)109(191)84-294/h23-27,34-37,43-50,74-76,88-99,109,111-138,146-152,199,239-246,294-297H,21-22,28-33,38-42,51-73,77-87,190-191H2,1-20H3,(H2,192,247)(H2,193,248)(H,196,202)(H,197,203)(H,200,258)(H,201,259)(H,204,249)(H,205,250)(H,206,270)(H,207,260)(H,208,265)(H,209,281)(H,210,282)(H,211,269)(H,212,275)(H,213,267)(H,214,262)(H,215,278)(H,216,264)(H,217,266)(H,218,283)(H,219,284)(H,220,287)(H,221,285)(H,222,257)(H,223,276)(H,224,279)(H,225,261)(H,226,263)(H,227,268)(H,228,277)(H,229,271)(H,230,272)(H,231,280)(H,232,286)(H,233,274)(H,234,288)(H,235,273)(H,251,252)(H,253,254)(H,255,256)(H,292,293)(H4,194,195,198)/t97-,98+,99-,109?,111+,112-,113-,114+,115+,116?,117+,118+,119-,120+,121+,122+,123+,124-,125-,126+,127+,128+,129+,130+,131-,132-,133+,134+,135+,136-,137-,138?,146-,147+,148-,149-,150+,151+,152-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYAENCEFVLYAS-GPBAZHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)NC(=O)C(CS)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC4=CNC=N4)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N5CCCC5C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N[C@H](CO)C(=O)N7CCC[C@@H]7C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CS)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C189H287N49O55S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856167 | |

| Record name | PUBCHEM_71581474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4286 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121014-53-7 | |

| Record name | PUBCHEM_71581474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121014-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile](/img/structure/B571615.png)

![Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B571625.png)

![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)